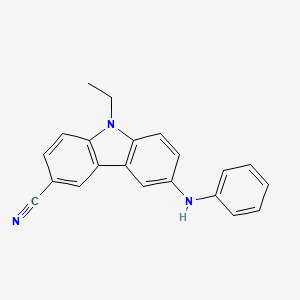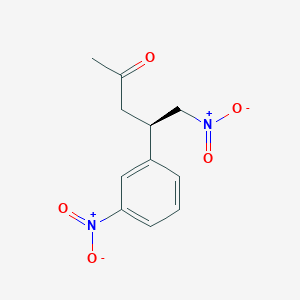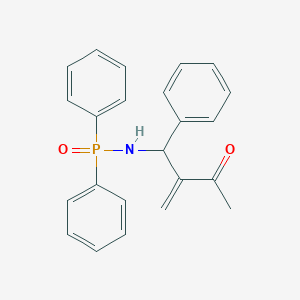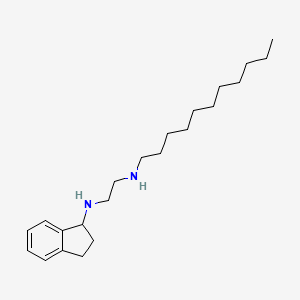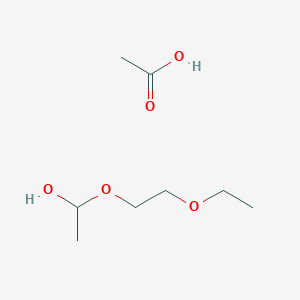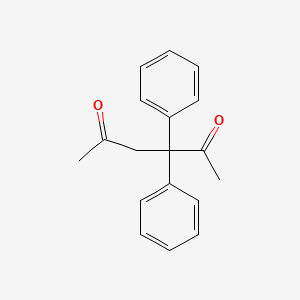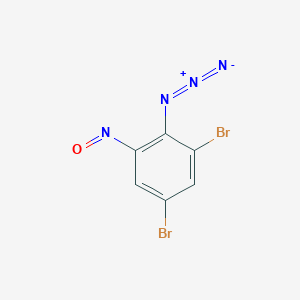
Benzene, 2-azido-1,5-dibromo-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-azido-1,5-dibromo-3-nitroso-: is a complex organic compound with the molecular formula C6H2Br2N4O . This compound is characterized by the presence of azido, dibromo, and nitroso functional groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-azido-1,5-dibromo-3-nitroso- typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives followed by azidation and nitrosation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and azidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 2-azido-1,5-dibromo-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The azido and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and bromide ions are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitroso group typically yields an amine derivative, while substitution reactions can lead to various azido or bromo-substituted benzene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 2-azido-1,5-dibromo-3-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of heterocycles and other aromatic compounds .
Biology and Medicine: The compound’s azido group is of particular interest in bioconjugation and click chemistry applications. It can be used to label biomolecules and study biological processes at the molecular level .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for various applications, including the development of new polymers and advanced materials .
Mécanisme D'action
The mechanism of action of Benzene, 2-azido-1,5-dibromo-3-nitroso- involves its interaction with molecular targets through its functional groups. The azido group can undergo cycloaddition reactions, while the nitroso group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Benzene, azido-: Similar in structure but lacks the bromine and nitroso groups.
Benzene, 1,3-dibromo-: Contains bromine substituents but lacks the azido and nitroso groups.
Benzene, nitroso-: Contains the nitroso group but lacks the azido and bromine groups.
Uniqueness: Benzene, 2-azido-1,5-dibromo-3-nitroso- is unique due to the combination of azido, dibromo, and nitroso groups on a single benzene ring. This combination imparts distinct reactivity and functional versatility, making it valuable for various chemical and industrial applications .
Propriétés
Numéro CAS |
501664-67-1 |
|---|---|
Formule moléculaire |
C6H2Br2N4O |
Poids moléculaire |
305.91 g/mol |
Nom IUPAC |
2-azido-1,5-dibromo-3-nitrosobenzene |
InChI |
InChI=1S/C6H2Br2N4O/c7-3-1-4(8)6(10-12-9)5(2-3)11-13/h1-2H |
Clé InChI |
MLHKRPUIHVMBKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N=O)N=[N+]=[N-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)

![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)


